ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate
Description
ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-5-25-20(24)18-14(3)21(4)16-6-7-17(23)15(19(16)18)12-22-10-8-13(2)9-11-22/h6-7,13,23H,5,8-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAXVGODKLONAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCC(CC3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the indole core, followed by functionalization at specific positions to introduce the desired substituents.
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methyl and piperidinylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate: A similar compound with a slightly different substitution pattern.
Ethyl 6-bromo-5-hydroxy-1,2-dimethyl-4-dimethylaminomethyl-1H-indole-3-carboxylate: Another derivative with a bromine atom at the 6-position.
Uniqueness
ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate is unique due to the presence of the piperidinylmethyl group, which can impart distinct biological activities and chemical properties compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₂O₃
- Molecular Weight : 325.40 g/mol
- CAS Number : 15574-49-9
This compound features an indole core with various substituents that may contribute to its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The compound has shown promising results against several bacterial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antibacterial agent.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results indicated that the compound exhibited a dose-dependent scavenging effect.
| Concentration (µg/mL) | % DPPH Scavenging |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
The high percentage of DPPH scavenging at higher concentrations indicates that this compound may have potential applications in preventing oxidative stress-related diseases.
Neuroprotective Effects
Research has also explored the neuroprotective effects of indole derivatives. This compound demonstrated protective effects in neuronal cell cultures exposed to oxidative stress. The compound significantly reduced cell death and increased cell viability.
Case Studies
In a study investigating the effects of this compound on neurodegenerative diseases, it was found that treatment with this compound led to:
- Reduction in Tau Phosphorylation : This indicates potential benefits in conditions like Alzheimer's disease.
- Increased Levels of Brain-Derived Neurotrophic Factor (BDNF) : Suggesting enhancement of neuroplasticity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate, and how is structural characterization performed?
- Methodology :
- Synthesis : A typical approach involves multi-step condensation reactions. For example, indole derivatives are synthesized via refluxing 3-formyl-1H-indole precursors with heterocyclic amines (e.g., 4-methylpiperidine) in acetic acid with sodium acetate as a catalyst (3–5 hours, 80–100°C) . The ethyl ester group is introduced via nucleophilic substitution or esterification under anhydrous conditions.
- Characterization :
- X-ray crystallography : Determines crystal packing and bond angles (e.g., torsion angles between the indole ring and piperidine substituent) .
- NMR/IR spectroscopy : H NMR confirms substitution patterns (e.g., methyl groups at positions 1 and 2, hydroxyl at position 5). IR identifies carbonyl (C=O) stretches (~1700 cm) and hydroxyl groups (~3200 cm) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity; GC-MS verifies molecular ion peaks (e.g., [M+H] at m/z 358.4) .
Q. What initial biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
- Anticancer Potential : MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations, with IC values calculated using nonlinear regression .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based assays with ATP analogs) to assess binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields using Design of Experiments (DoE)?
- Methodology :
-
Central Composite Design (CCD) : Vary temperature (70–110°C), catalyst loading (0.5–2.0 eq.), and solvent polarity (acetic acid/DMF mixtures). Response surface methodology identifies optimal conditions (e.g., 90°C, 1.2 eq. sodium acetate, 80% acetic acid) to maximize yield .
-
Statistical Validation : ANOVA analysis confirms significance (p < 0.05) of variables. Replicate runs reduce experimental error (±3%) .
Variable Low Level High Level Optimal Level Temperature (°C) 70 110 90 Catalyst (eq.) 0.5 2.0 1.2 Solvent (% AcOH) 50 100 80
Q. How do Density Functional Theory (DFT) calculations aid in predicting electronic properties?
- Methodology :
- Basis Sets : B3LYP/6-311++G(d,p) optimizes geometry and calculates HOMO-LUMO gaps. Solvent effects (e.g., ethanol) are modeled via PCM .
- Reactivity Descriptors : Fukui indices (, ) identify nucleophilic/electrophilic sites (e.g., hydroxyl group at C5 as a nucleophilic center) .
- Non-Covalent Interactions : Reduced Density Gradient (RDG) analysis maps steric clashes between the piperidine methyl group and indole ring .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare IC values from multiple assays (e.g., MTT vs. SRB assays) using standardized protocols .
- Variable Control :
- Cell Passage Number : Use early-passage cells (<20 passages) to minimize genetic drift.
- Solvent Consistency : DMSO concentration ≤0.1% to avoid cytotoxicity .
- Statistical Harmonization : Apply Cohen’s d to quantify effect size discrepancies and identify outliers .
Q. What strategies elucidate structure-activity relationships (SAR) for modified derivatives?
- Methodology :
-
Substituent Scanning : Synthesize analogs with variations at C4 (e.g., replacing 4-methylpiperidine with morpholine) and test against kinase targets .
-
3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with bioactivity (e.g., cross-validated > 0.5 indicates predictive reliability) .
Derivative C4 Substituent IC (μM) Selectivity Index (Cancer vs. Normal Cells) Parent Compound 4-Methylpiperidine 12.3 8.5 Analog 1 Morpholine 18.7 4.2 Analog 2 Piperazine 9.8 10.1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
